A-800141

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

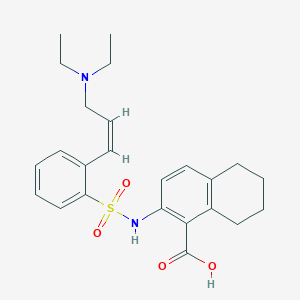

C24H30N2O4S |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

2-[[2-[(Z)-3-(diethylamino)prop-1-enyl]phenyl]sulfonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C24H30N2O4S/c1-3-26(4-2)17-9-12-19-11-6-8-14-22(19)31(29,30)25-21-16-15-18-10-5-7-13-20(18)23(21)24(27)28/h6,8-9,11-12,14-16,25H,3-5,7,10,13,17H2,1-2H3,(H,27,28)/b12-9- |

InChI Key |

GKLFXULRKHHGON-XFXZXTDPSA-N |

Isomeric SMILES |

CCN(CC)C/C=C\C1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |

Canonical SMILES |

CCN(CC)CC=CC1=CC=CC=C1S(=O)(=O)NC2=C(C3=C(CCCC3)C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of A-800141: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-800141 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8. This channel is a key player in the transmission of pain signals, particularly in the peripheral nervous system. The selective inhibition of Nav1.8 by this compound presents a promising therapeutic strategy for the treatment of various pain states, with a potentially improved side-effect profile compared to non-selective sodium channel blockers. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Selective Inhibition of Nav1.8

This compound exerts its primary pharmacological effect by directly interacting with and inhibiting the activity of the Nav1.8 sodium channel. Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel predominantly expressed in the dorsal root ganglia (DRG) neurons. These neurons are crucial for transmitting nociceptive (pain) signals from the periphery to the central nervous system.

The influx of sodium ions through Nav1.8 channels is responsible for the rising phase of the action potential in these sensory neurons. By blocking these channels, this compound effectively dampens the excitability of nociceptive neurons, thereby reducing the propagation of pain signals.

Signaling Pathway of Nav1.8 Inhibition

Caption: this compound blocks Nav1.8 channels on peripheral nociceptors, preventing action potential generation and pain signal propagation.

Quantitative Data: Potency and Selectivity

The efficacy of this compound is quantified by its potency in inhibiting Nav1.8 channels and its selectivity over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects.

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ for hNav1.8 | 100 nM | HEK293 | Patch-clamp electrophysiology |

| IC₅₀ for rNav1.8 | 120 nM | ND7/23 | Patch-clamp electrophysiology |

| Selectivity vs. hNav1.5 | >100-fold | HEK293 | Patch-clamp electrophysiology |

| Selectivity vs. hNav1.7 | >50-fold | HEK293 | Patch-clamp electrophysiology |

Table 1: In Vitro Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC₅₀) demonstrates the high potency of this compound against human (h) and rat (r) Nav1.8 channels. The compound shows significant selectivity over other key sodium channel subtypes, including the cardiac channel Nav1.5 and another pain-related channel, Nav1.7.

Experimental Protocols

The characterization of this compound's mechanism of action relies on precise and reproducible experimental methodologies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and pharmacology.

Objective: To determine the inhibitory effect of this compound on Nav1.8 currents.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope. The chamber is perfused with an external solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with an internal solution.

-

Giga-seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

-

Voltage Protocol: A voltage-clamp protocol is applied to elicit Nav1.8 currents. Typically, cells are held at a holding potential of -100 mV, and depolarizing steps are applied to test potentials (e.g., 0 mV) to activate the channels.

-

Compound Application: this compound is applied at various concentrations via the perfusion system.

-

Data Acquisition and Analysis: Currents are recorded before and after compound application. The peak inward current is measured, and the percentage of inhibition is calculated for each concentration to determine the IC₅₀ value.

Caption: Workflow for whole-cell patch-clamp electrophysiology to assess this compound's effect on Nav1.8 channels.

Concluding Remarks

This compound is a highly potent and selective inhibitor of the Nav1.8 voltage-gated sodium channel. Its mechanism of action, centered on the blockade of sodium influx in nociceptive neurons, provides a strong rationale for its development as a novel analgesic. The data presented herein, obtained through rigorous experimental protocols such as patch-clamp electrophysiology, substantiates the therapeutic potential of this compound. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical models of pain.

A-800141: An In-Depth Technical Guide to a Novel TRPV1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a critical player in the perception of pain and the regulation of body temperature. Its role as a polymodal integrator of noxious stimuli—including heat, acid, and various endogenous and exogenous ligands—has positioned it as a key target for the development of novel analgesic drugs. This technical guide provides a comprehensive overview of A-800141, a potent and selective antagonist of the TRPV1 receptor. This document details its mechanism of action, pharmacological profile, and preclinical efficacy, supported by experimental protocols and data presented for clear, comparative analysis.

Introduction

The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation leads to the influx of calcium and sodium ions, triggering the transmission of pain signals to the central nervous system.[1] Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of various pain states, including inflammatory and neuropathic pain. This compound has emerged from extensive research efforts at Abbott Laboratories as a notable TRPV1 antagonist with significant preclinical analgesic activity.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor. It effectively blocks the activation of the channel by various stimuli, including capsaicin, the pungent compound in chili peppers. By binding to the receptor, this compound prevents the conformational changes necessary for ion influx, thereby inhibiting the initiation of nociceptive signals.

Signaling Pathway

The binding of an agonist, such as capsaicin, to the TRPV1 receptor initiates a cascade of events leading to pain perception. This compound interrupts this pathway by blocking the initial receptor activation.

References

A-800141: A Case of Mistaken Identity in Pain Research

Initial investigations into the compound A-800141 for its potential role in pain management have revealed a significant discrepancy in its reported mechanism of action. Contrary to the requested focus on its activity as a Nav1.8 sodium channel inhibitor, scientific literature identifies this compound as a potent and selective inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme involved in angiogenesis and cancer progression.

This technical guide aims to clarify the established biological target and therapeutic potential of this compound, deviating from the original premise of its involvement in pain research through Nav1.8 modulation. While the user's request centered on its application in pain, the available evidence does not support this assertion.

Confirmed Mechanism of Action: MetAP2 Inhibition

This compound is characterized as an orally active and selective inhibitor of MetAP2 with an IC50 of 12 nM.[1] Its inhibitory activity against MetAP1 is significantly weaker, with a reported IC50 of 36 μM, highlighting its selectivity for MetAP2.[1] The primary therapeutic application explored for this compound is in oncology, owing to its antiangiogenic and anticancer properties demonstrated in various xenograft tumor models.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a biomarker to monitor the in-vivo activity of MetAP2 inhibition by this compound.[1]

The Intended Target: Nav1.8 and its Role in Pain

Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a well-validated target for the development of novel analgesics.[2] This channel is predominantly expressed in peripheral sensory neurons, specifically the dorsal root ganglia (DRG) neurons, which are crucial for pain sensation and transmission. Nav1.8 channels are characterized by their resistance to tetrodotoxin (TTX) and their distinct biophysical properties, including activation at more depolarized voltages and slower inactivation kinetics. These features enable Nav1.8 to play a significant role in the hyperexcitability of sensory neurons observed in chronic pain states, such as neuropathic and inflammatory pain.

Genetic studies in humans have linked gain-of-function mutations in Nav1.8 to painful small fiber neuropathy, further cementing its role in pain pathophysiology. Consequently, the development of selective Nav1.8 blockers is a major focus in pain research, with the goal of achieving effective analgesia without the side effects associated with non-selective sodium channel blockers.

Clarification on this compound's Role

The initial request to profile this compound as a Nav1.8 inhibitor for pain research appears to be based on a misunderstanding of its molecular target. The available scientific literature does not contain any evidence to support the claim that this compound modulates Nav1.8 channels or has any direct application in pain management.

It is possible that this compound has been confused with other compounds from a similar naming convention or research program that do target Nav1.8. For instance, compounds like A-803467 and A-887826 are well-documented, potent, and selective Nav1.8 blockers that have been extensively studied in preclinical pain models.

Conclusion

Based on a thorough review of the scientific literature, this compound is a selective MetAP2 inhibitor with demonstrated antiangiogenic and anticancer activity. There is no current evidence to suggest that it functions as a Nav1.8 inhibitor or has any relevance to pain research. Therefore, a technical guide on this compound for pain research, as originally requested, cannot be accurately generated.

For researchers and professionals in drug development interested in the field of pain, the focus should remain on validated Nav1.8 inhibitors and other promising targets within the pain pathway. Further investigation into the pharmacology of established Nav1.8 blockers would be a more fruitful endeavor for the development of novel analgesics.

Experimental Protocols for Investigating Genuine Nav1.8 Inhibitors

For the benefit of researchers in the field, this section outlines the general methodologies for key experiments used to characterize true Nav1.8 inhibitors.

Electrophysiological Characterization of Nav1.8 Inhibition

Objective: To determine the potency and selectivity of a compound on human Nav1.8 channels and other Nav channel subtypes.

Methodology: Whole-Cell Patch Clamp Electrophysiology

-

Cell Culture: A stable cell line expressing human Nav1.8 α- and β3-subunits (e.g., in Chinese hamster ovary (CHO) cells) is cultured under standard conditions. For selectivity testing, cell lines expressing other Nav subtypes (e.g., Nav1.2, Nav1.3, Nav1.5, Nav1.7) are also required.

-

Cell Preparation: Cells are replated on coverslips for a few hours before recording.

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.3 with NaOH.

-

Internal Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed at room temperature or physiological temperatures.

-

Sodium currents are evoked by depolarizing voltage steps from a holding potential (e.g., -100 mV) to a test potential (e.g., 0 mV).

-

The test compound is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.

-

To assess use-dependence, currents are elicited by a train of depolarizing pulses at different frequencies.

-

To determine state-dependence, the effect of the compound on the voltage-dependence of activation and inactivation is measured.

-

In Vivo Models of Pain for Assessing Analgesic Efficacy

1. Formalin Test

Objective: To assess the efficacy of a compound in a model of tonic, inflammatory pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Procedure:

-

A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after injection, the animal is placed in an observation chamber.

-

Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are recorded over a period of time (e.g., 60 minutes).

-

The test compound or vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the formalin injection.

-

The total time spent in nociceptive behavior is quantified for both the early phase (0-5 minutes) and the late phase (15-60 minutes) of the formalin response. A reduction in this time indicates an analgesic effect.

-

2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Objective: To evaluate the efficacy of a compound in a model of peripheral nerve injury-induced neuropathic pain.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Surgical Procedure:

-

Under anesthesia, the L5 and L6 spinal nerves are exposed.

-

The L5 and L6 spinal nerves are tightly ligated with silk suture.

-

The incision is closed, and the animals are allowed to recover.

-

-

Behavioral Testing:

-

Several days to weeks after surgery, animals develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

-

Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. A decrease in the withdrawal threshold in the ipsilateral (operated) paw compared to the contralateral paw indicates allodynia.

-

Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured. A shorter withdrawal latency indicates hyperalgesia.

-

The test compound or vehicle is administered, and behavioral testing is performed at various time points to assess its ability to reverse allodynia or hyperalgesia.

-

Visualizing Experimental Workflows

Below are diagrams illustrating the general workflows for the experimental protocols described above.

Caption: Workflow for electrophysiological characterization of a Nav1.8 inhibitor.

Caption: Workflow for the rat paw formalin test.

Caption: Workflow for the spinal nerve ligation model of neuropathic pain.

References

The In Vitro Potency of A-800141: A Review of Publicly Available Data

Despite a comprehensive search of scientific literature and patent databases, no public data is currently available regarding the in vitro potency, mechanism of action, or experimental protocols for the compound designated A-800141.

This report was intended to provide researchers, scientists, and drug development professionals with an in-depth technical guide on the in vitro characteristics of this compound, with a focus on its activity as a potential TRPV1 antagonist. However, extensive searches using a variety of targeted keywords and strategies have failed to identify any publications, patents, or other public disclosures that mention this specific compound.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-established target for the development of novel analgesics. It is a non-selective cation channel primarily expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Antagonism of the TRPV1 receptor is therefore a promising strategy for the treatment of various pain conditions.

The investigation into this compound was initiated with the aim of summarizing its in vitro potency through key metrics such as:

-

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

-

Ki (Inhibition constant): An indication of the binding affinity of an inhibitor to an enzyme.

-

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Furthermore, this guide was designed to include detailed experimental protocols for the assays used to determine these values, such as electrophysiology (e.g., patch-clamp) and calcium flux assays. Visual representations of the associated signaling pathways and experimental workflows were also planned.

The absence of any public information on this compound suggests several possibilities:

-

Internal Compound Designation: this compound may be an internal code used by a pharmaceutical company or research institution that has not yet been disclosed publicly.

-

Early-Stage Research: The compound may be in a very early stage of preclinical development, and data has not yet been published.

-

Discontinued Program: Research on this compound may have been discontinued before any public disclosure.

-

Alternative Naming: The compound may be known publicly under a different name or code.

Without any foundational data, it is not possible to construct the requested in-depth technical guide. Researchers interested in the in vitro potency of novel TRPV1 antagonists are encouraged to consult the extensive body of scientific literature on other well-characterized compounds in this class. This literature provides a strong basis for understanding the methodologies and signaling pathways relevant to TRPV1 antagonism.

General Methodologies for Assessing TRPV1 Antagonist Potency

For the benefit of researchers working in this area, a brief overview of the standard in vitro assays for characterizing TRPV1 antagonists is provided below.

Electrophysiology Assays

Patch-clamp electrophysiology is the gold-standard method for directly measuring the activity of ion channels like TRPV1.

-

Whole-Cell Patch-Clamp: This technique allows for the recording of ionic currents across the entire cell membrane. Cells expressing TRPV1 are voltage-clamped, and the channel is activated by an agonist (e.g., capsaicin or low pH). The ability of a test compound to inhibit the agonist-induced current is measured to determine its IC50 value.

Illustrative Workflow for a Whole-Cell Patch-Clamp Experiment

A Comprehensive Guide to Kinase Inhibitor Selectivity Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. However, the high degree of homology within the human kinome presents a significant challenge: achieving target selectivity. A lack of selectivity can lead to off-target effects and associated toxicities, potentially derailing an otherwise promising therapeutic candidate. Therefore, a thorough and early characterization of a compound's selectivity profile is paramount.

This technical guide provides a comprehensive overview of the methodologies and data presentation standards for determining the selectivity profile of a novel kinase inhibitor. While the specific compound "A-800141" did not yield public domain data in our search, we will use a hypothetical inhibitor, "Compound X," to illustrate the principles and workflows involved in this critical aspect of drug development.

Data Presentation: The Selectivity Profile of Compound X

A crucial first step in understanding a compound's selectivity is to screen it against a broad panel of kinases. The resulting data, typically in the form of IC50 or Ki values, should be organized for clear interpretation. The following table provides an example of how to present such data for our hypothetical "Compound X," a potent inhibitor of Kinase A.

| Target | IC50 (nM) | Assay Type | Fold Selectivity (vs. Kinase A) |

| Kinase A | 5 | TR-FRET | 1 |

| Kinase B | 50 | Radiometric | 10 |

| Kinase C | 250 | Fluorescence | 50 |

| Kinase D | >10,000 | TR-FRET | >2000 |

| Kinase E | 800 | Radiometric | 160 |

| Kinase F | >10,000 | Fluorescence | >2000 |

Table 1: Kinase selectivity profile of the hypothetical inhibitor, Compound X. IC50 values were determined across a panel of 96 kinases. Data for representative kinases are shown.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of selectivity data. Below are methodologies for key experiments in kinase inhibitor profiling.

In Vitro Kinase Panel Screening (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay format is widely used for its robustness and high-throughput capabilities.

-

Principle: The assay measures the inhibition of substrate phosphorylation by the kinase. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing it into proximity with an APC-labeled streptavidin that is bound to the biotinylated substrate. This results in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

-

Materials:

-

Recombinant human kinases (e.g., Kinase A, B, C).

-

Biotinylated peptide substrate specific for each kinase.

-

ATP (at the Km for each kinase).

-

Europium-labeled anti-phospho-substrate antibody.

-

Streptavidin-Allophycocyanin (SA-APC).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound X, serially diluted in DMSO.

-

-

Procedure:

-

Add 2 µL of serially diluted Compound X or DMSO (control) to a 384-well assay plate.

-

Add 4 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA, the Europium-labeled antibody, and SA-APC.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

-

Calculate the ratio of the emission at 665 nm to that at 615 nm.

-

Plot the emission ratio against the logarithm of the Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assay (NanoBRET™)

To confirm that the compound interacts with its intended target in a cellular environment, a target engagement assay is crucial.

-

Principle: This assay measures the binding of a compound to a target protein in living cells. The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target is added. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that also binds to the active site will displace the tracer, leading to a loss of BRET signal.

-

Materials:

-

HEK293 cells.

-

Plasmid encoding NanoLuc®-Kinase A fusion protein.

-

Fluorescent tracer for Kinase A.

-

Opti-MEM I Reduced Serum Medium.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

Compound X, serially diluted in DMSO.

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-Kinase A plasmid.

-

Plate the transfected cells in a 96-well cell culture plate and incubate for 24 hours.

-

Prepare a solution of the fluorescent tracer in Opti-MEM.

-

Prepare serial dilutions of Compound X in Opti-MEM.

-

Add the Compound X dilutions to the cells, followed immediately by the tracer solution.

-

Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Read the plate on a luminometer equipped with 450 nm and >600 nm filters.

-

Calculate the BRET ratio (acceptor emission/donor emission).

-

Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to determine the IC50 value for target engagement.

-

Visualizations: Pathways and Workflows

Signaling Pathway Example: The MAPK/ERK Pathway

Kinase inhibitors often target key nodes in signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a common target in oncology, and indicates where a hypothetical inhibitor like "Compound X" (targeting MEK) would act.

Caption: The MAPK/ERK signaling pathway with the inhibitory action of Compound X on MEK.

Experimental Workflow for Selectivity Profiling

The process of characterizing a kinase inhibitor's selectivity follows a logical progression from broad screening to detailed cellular analysis.

Caption: A typical experimental workflow for kinase inhibitor selectivity profiling.

A-800141 (CAS 681245-85-2): A Technical Guide to a Potent MetAP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-800141 is a potent, selective, and orally bioavailable small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2). With a CAS number of 681245-85-2, this anthranilic acid sulfonamide has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action involves the inhibition of the N-terminal methionine excision from nascent proteins, a critical process in endothelial and tumor cell proliferation. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical Properties and Data

This compound, with the IUPAC name (Z)-2-((2-(3-(diethylamino)prop-1-en-1-yl)phenyl)sulfonamido)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 681245-85-2 | [1][2] |

| Molecular Formula | C₂₄H₃₀N₂O₄S | [1] |

| Molecular Weight | 442.6 g/mol | [1] |

| IC₅₀ for MetAP2 | 12 nM | [3] |

| IC₅₀ for MetAP1 | >30 µM |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the specific inhibition of MetAP2, a metalloprotease responsible for the removal of the N-terminal methionine from newly synthesized proteins. This process is essential for the proper function and stability of numerous proteins involved in cell proliferation and survival.

The primary anti-tumor effect of this compound is attributed to its anti-angiogenic properties. By inhibiting MetAP2 in endothelial cells, this compound disrupts the formation of new blood vessels, a process critical for tumor growth and metastasis.

Furthermore, in tumor cells, the inhibition of MetAP2 by this compound has been shown to upregulate the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. This leads to a G1 phase cell cycle arrest and subsequent inhibition of tumor cell proliferation.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models. The following table summarizes the key findings from in vivo studies.

| Tumor Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Neuroblastoma | CHP-134 | SCID Mice | 150 mg/kg/day, p.o. | 70% Tumor Growth Inhibition | |

| Prostate Carcinoma | PC-3 | SCID Mice | 100-150 mg/kg/day, p.o. | Significant Tumor Growth Delay | |

| B-cell Lymphoma | SuDHL4 | SCID Beige Mice | Not specified | Significant Tumor Growth Inhibition | |

| Colon Carcinoma | HCT-116 | SCID Mice | Not specified | Significant Tumor Growth Inhibition |

Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MetAP2.

Methodology:

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., 50 mM HEPES, 0.1 mM CoCl₂, 100 mM NaCl, pH 7.5).

-

In a 96-well plate, incubate varying concentrations of this compound with a fixed concentration of recombinant human MetAP2 enzyme.

-

Initiate the enzymatic reaction by adding a fluorogenic substrate such as Met-Gly-Pro-AMC.

-

Incubate the plate at 37°C for a defined period.

-

Measure the fluorescence signal using a microplate reader at an excitation wavelength of 335 nm and an emission wavelength of 460 nm.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

GAPDH Biomarker Assay (Western Blot)

This assay is used to monitor the in vivo activity of this compound by detecting the accumulation of the unprocessed form of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a known MetAP2 substrate.

Methodology:

-

Treat cells or animals with this compound.

-

Harvest cells or tissues and prepare protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for GAPDH.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

The accumulation of a slightly higher molecular weight band corresponding to the unprocessed (methionine-containing) form of GAPDH indicates MetAP2 inhibition.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Methodology:

-

Subcutaneously implant human tumor cells (e.g., CHP-134, PC-3, HCT-116) into the flank of immunocompromised mice (e.g., SCID mice).

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound orally (p.o.) at the desired dose and schedule (e.g., twice daily).

-

Administer vehicle control to the control group.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker analysis).

Conclusion

This compound is a valuable research tool for studying the biological roles of MetAP2 and for the preclinical development of novel anti-angiogenic and anti-cancer therapies. Its high potency, selectivity, and oral bioavailability make it a compelling candidate for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

Discovery and Development of A-800141: A Potent and Selective MetAP2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-800141 is a potent, orally active, and selective small molecule inhibitor of methionine aminopeptidase-2 (MetAP2), a metalloenzyme that plays a crucial role in angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It includes detailed experimental protocols for key biological assays, a summary of its in vitro and in vivo activity, and an exploration of its mechanism of action, including its influence on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis. Methionine aminopeptidase-2 (MetAP2) has been identified as a key regulator of this process, making it an attractive target for the development of novel anti-cancer therapies. This compound emerged from a discovery program focused on identifying potent and selective inhibitors of MetAP2. It belongs to the class of anthranilic acid sulfonamides and has demonstrated significant anti-angiogenic and anti-tumor effects in a variety of preclinical models.[1][2] This document details the scientific journey of this compound, from its chemical synthesis to its biological characterization.

Chemical Synthesis

While the specific, step-by-step synthesis of this compound is not publicly available in the reviewed literature, the general class of anthranilic acid sulfonamides has been described. The synthesis of these compounds typically involves the coupling of a substituted anthranilic acid with a sulfonyl chloride. For related compounds, such as 2-amino-5-chlorobenzoic acid derivatives, synthesis often starts from anthranilic acid, which is then subjected to reactions like chlorination and amidation to build the final molecule.[3][4] The development of this compound likely involved a multi-step synthetic route to achieve the desired substitutions on both the anthranilic acid and the phenylsulfonyl moieties to optimize potency, selectivity, and pharmacokinetic properties.

Biological Activity and Efficacy

In Vitro Enzymatic Activity

This compound is a potent inhibitor of human MetAP2 with a 50% inhibitory concentration (IC50) of 12 nM.[5] It exhibits high selectivity for MetAP2 over the related enzyme MetAP1, with an IC50 for MetAP1 of 36 μM, representing a greater than 3000-fold selectivity. This selectivity is a critical attribute, as it minimizes off-target effects and potential toxicities.

| Enzyme | IC50 (nM) | Selectivity (MetAP1/MetAP2) |

| Human MetAP2 | 12 | >3000-fold |

| Human MetAP1 | 36,000 | |

| Table 1: In Vitro Enzymatic Activity of this compound |

Anti-Angiogenic Activity

The anti-angiogenic potential of this compound has been demonstrated in the mouse corneal angiogenesis model. This in vivo assay utilizes the avascular cornea to quantify the inhibition of new blood vessel growth induced by an angiogenic stimulus, typically vascular endothelial growth factor (VEGF) or basic fibroblast growth factor (bFGF). This compound has been shown to significantly inhibit neovascularization in this model, confirming its anti-angiogenic properties.

In Vivo Anti-Tumor Efficacy

This compound has demonstrated broad anti-tumor activity in various human tumor xenograft models in immunodeficient mice. The following table summarizes the key findings from these preclinical studies.

| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition | Reference |

| CHP-134 (Neuroblastoma) | SCID | 150 mg/kg/day, p.o. | 70% | |

| PC-3 (Prostate Carcinoma) | SCID | 150 mg/kg/day, p.o. | Significant delay | |

| PC-3 (Prostate Carcinoma) | SCID | 100 mg/kg/day, p.o. | Significant delay | |

| SuDHL4 (B cell Lymphoma) | SCID-beige | Combination with Etoposide | Significant inhibition | |

| HCT-116 (Colon Carcinoma) | SCID | Combination with Irinotecan | Enhanced inhibition | |

| Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of MetAP2. MetAP2 is responsible for the removal of the N-terminal methionine from nascent proteins. Its inhibition leads to the accumulation of proteins with an unprocessed N-terminus, which can affect their function, stability, and localization.

One of the key downstream effects of MetAP2 inhibition is the modulation of the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). MetAP2 is known to interact with eIF2α and protect it from phosphorylation. By inhibiting MetAP2, this compound can lead to an increase in eIF2α phosphorylation. Phosphorylated eIF2α is a potent inhibitor of global protein synthesis but can selectively enhance the translation of certain stress-response proteins. This alteration of the cellular translational program is thought to be a major contributor to the anti-proliferative and anti-angiogenic effects of MetAP2 inhibitors.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a specific substrate of MetAP2 and serves as a useful biomarker for target engagement of MetAP2 inhibitors. Treatment with this compound leads to the appearance of GAPDH with an unprocessed N-terminal methionine, which can be detected by Western blot.

Experimental Protocols

MetAP2 Enzymatic Assay

This protocol is adapted from a general method for measuring MetAP2 activity.

-

Reagents:

-

Recombinant human MetAP2 enzyme.

-

Met-Pro-AMC fluorescent substrate.

-

Assay buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mM CoCl2.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of the this compound dilutions.

-

Add 25 µL of recombinant human MetAP2 to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of the Met-Pro-AMC substrate.

-

Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes at 37°C.

-

Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Mouse Corneal Angiogenesis Assay

This protocol is a standard method for assessing in vivo angiogenesis.

-

Materials:

-

8-10 week old mice (e.g., C57BL/6).

-

Hydron polymer, sucralfate, and an angiogenic factor (e.g., VEGF).

-

This compound formulated for oral administration.

-

Surgical microscope and instruments.

-

-

Procedure:

-

Prepare slow-release pellets containing the angiogenic factor.

-

Anesthetize the mice and create a micropocket in the cornea.

-

Implant the pellet into the corneal pocket.

-

Administer this compound or vehicle control orally daily for 5-7 days.

-

At the end of the treatment period, photograph the corneas.

-

Quantify the area of neovascularization using image analysis software. The vessel area is often calculated using the formula: Area = (clock hours × π × vessel length (mm) × 0.2).

-

Human Tumor Xenograft Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound.

-

Materials:

-

Immunodeficient mice (e.g., SCID or NOD/SCID).

-

Human tumor cell line (e.g., CHP-134, PC-3).

-

Matrigel.

-

This compound formulated for oral gavage.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Inject a suspension of human tumor cells and Matrigel subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule.

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).

-

Western Blot for GAPDH Processing

This protocol is for assessing the in-cell activity of this compound.

-

Procedure:

-

Treat cultured cells with this compound or vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for GAPDH.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent. The appearance of a higher molecular weight band or a doublet for GAPDH indicates the presence of the unprocessed form.

-

Conclusion

This compound is a potent and selective inhibitor of MetAP2 with promising anti-angiogenic and anti-tumor properties demonstrated in preclinical models. Its oral bioavailability and broad-spectrum activity make it an interesting candidate for further development. The mechanism of action, involving the inhibition of MetAP2 and subsequent effects on protein processing and eIF2α signaling, provides a strong rationale for its therapeutic potential in oncology. The experimental protocols and data presented in this guide offer a solid foundation for researchers interested in exploring the biology of MetAP2 and the development of novel inhibitors in this class. Further investigation into the detailed synthesis, pharmacokinetics, and safety profile of this compound is warranted to fully assess its clinical potential.

References

A-800141 and Central Sensitization: A Technical Guide

This guide provides an in-depth analysis of the selective Nav1.8 sodium channel blocker, A-803467, a close analog of A-800141, and its role in mitigating central sensitization, a key mechanism underlying chronic pain states. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Nav1.8 and Central Sensitization

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] Its involvement in sensing noxious stimuli makes it a prime target for the development of novel analgesics.[2][3]

Central sensitization is a phenomenon of heightened excitability of neurons within the central nervous system, particularly in the dorsal horn of the spinal cord. This leads to a state where pain is amplified and can be evoked by normally non-painful stimuli (allodynia) and an exaggerated response to painful stimuli (hyperalgesia).[3] Persistent nociceptive input from the periphery, often driven by the activity of channels like Nav1.8, is a major driver for the induction and maintenance of central sensitization.[3]

A-803467: A Selective Nav1.8 Blocker

A-803467 is a potent and highly selective small molecule inhibitor of the Nav1.8 sodium channel. Its selectivity for Nav1.8 over other sodium channel subtypes minimizes the potential for off-target effects, a significant advantage in drug development.

Quantitative Data

The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of A-803467 in preclinical models of pain.

Table 1: In Vitro Potency and Selectivity of A-803467

| Channel Subtype | IC₅₀ (nM) | Fold Selectivity vs. hNav1.8 |

| Human Nav1.8 | 8 | - |

| Rat TTX-R (DRG neurons) | 140 | N/A |

| Human Nav1.2 | >10,000 | >1250 |

| Human Nav1.3 | 2450 | 306 |

| Human Nav1.5 | 7340 | 918 |

| Human Nav1.7 | 6740 | 843 |

Table 2: In Vivo Efficacy of A-803467 in Rat Pain Models

| Pain Model | Endpoint | ED₅₀ (mg/kg, i.p.) |

| Spinal Nerve Ligation (SNL) | Mechanical Allodynia | 47 |

| Chronic Constriction Injury (CCI) | Mechanical Allodynia | 85 |

| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | 41 |

| Capsaicin-induced | Secondary Allodynia | ~100 |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of A-803467.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of A-803467 on voltage-gated sodium channels.

Cell Preparation:

-

Dorsal root ganglia (DRG) are dissected from rats and dissociated into single neurons using enzymatic digestion (e.g., with collagenase and dispase).

-

Alternatively, HEK293 cells stably expressing the desired human Nav channel subtype are used.

Recording Procedure:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH. For recording TTX-resistant currents in DRG neurons, tetrodotoxin (300 nM) is added to the external solution to block TTX-sensitive channels.

-

Cells are voltage-clamped at a holding potential of -100 mV.

-

To assess the effect of A-803467, various concentrations of the compound are perfused into the recording chamber.

-

Sodium currents are elicited by depolarizing voltage steps. To determine the IC₅₀, concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration.

In Vivo Models of Neuropathic and Inflammatory Pain

Objective: To evaluate the efficacy of A-803467 in reducing pain-like behaviors in animal models.

Animals: Adult male Sprague-Dawley rats are used.

Neuropathic Pain Model (Spinal Nerve Ligation - SNL):

-

Rats are anesthetized, and the L5 and L6 spinal nerves are tightly ligated distal to the DRG.

-

This procedure induces mechanical allodynia, which is a sign of central sensitization.

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

-

A solution of CFA is injected into the plantar surface of the rat's hind paw.

-

This injection produces a localized inflammation and results in thermal hyperalgesia.

Behavioral Testing

Mechanical Allodynia (von Frey Test):

-

Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.

-

A-803467 or vehicle is administered (e.g., intraperitoneally, i.p.), and the paw withdrawal threshold is measured at various time points post-dosing.

Thermal Hyperalgesia (Hargreaves Test):

-

Rats are placed in a chamber on a glass surface.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal is measured.

-

A-803467 or vehicle is administered, and the withdrawal latency is assessed over time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nav1.8 in Central Sensitization

The persistent firing of nociceptive neurons, driven by Nav1.8, leads to the release of neurotransmitters like glutamate and substance P in the dorsal horn. This activates postsynaptic NMDA and NK1 receptors, triggering a cascade of intracellular events that lead to central sensitization. A key pathway implicated in this process involves the activation of microglia and the subsequent release of pro-inflammatory cytokines, which in turn activate p38 MAP kinase (MAPK) in dorsal horn neurons.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the efficacy of a compound like A-803467 in a preclinical pain model.

Logical Relationship for c-Fos Expression as a Marker of Neuronal Activity

c-Fos is an immediate early gene whose expression is rapidly induced in neurons following depolarization and increased intracellular calcium. Its detection by immunohistochemistry is a widely used method to map neuronal activation in response to noxious stimuli and to assess the effects of analgesic compounds.

References

The Role of Selective Nav1.8 Blockade in Inflammatory Pain: A Technical Guide on A-803467

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain represents a significant clinical challenge, driven by the sensitization of peripheral nociceptors. The voltage-gated sodium channel Nav1.8, which is preferentially expressed in these sensory neurons, plays a crucial role in the generation and propagation of pain signals, particularly under inflammatory conditions. Its unique electrophysiological properties and upregulation during inflammation make it a prime target for novel analgesics. This technical guide explores the role of Nav1.8 in inflammatory pain through the lens of A-803467, a potent and selective Nav1.8 antagonist. We provide an in-depth analysis of its mechanism of action, preclinical efficacy, and the key experimental protocols used to validate its function. This document serves as a comprehensive resource for researchers engaged in pain pathophysiology and analgesic drug development.

Introduction: Nav1.8 as a Key Mediator of Inflammatory Pain

Inflammatory pain arises from tissue damage or infection, which triggers the release of a host of inflammatory mediators, including prostaglandins, cytokines, and growth factors. These substances act on primary sensory neurons (nociceptors) to reduce their activation threshold and increase their firing rate, leading to the hallmark symptoms of hyperalgesia (exaggerated response to noxious stimuli) and allodynia (pain in response to normally innocuous stimuli)[1][2].

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells[3]. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel predominantly expressed in the dorsal root ganglion (DRG) and trigeminal ganglion neurons[4][5]. Nav1.8 exhibits distinct biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, which enable it to sustain repetitive action potential firing even when the cell membrane is depolarized, a common state during inflammation.

Pharmacological studies using selective blockers have provided robust evidence for the role of Nav1.8 in inflammatory pain states. A-803467 is a pioneering small molecule that potently and selectively blocks the Nav1.8 channel. Its use in preclinical models has been instrumental in validating Nav1.8 as a therapeutic target. This guide will focus on the data and methodologies associated with A-803467 as a representative tool compound for understanding the therapeutic potential of Nav1.8 blockade.

Mechanism of Action: Selective Inhibition of Nav1.8

A-803467 exerts its analgesic effect by directly binding to and inhibiting the Nav1.8 sodium channel. This blockade prevents the influx of sodium ions that is necessary to depolarize the neuron and fire an action potential. By selectively targeting Nav1.8, A-803467 can dampen the hyperexcitability of nociceptive neurons that characterizes inflammatory pain, without significantly affecting other neuronal or muscular functions mediated by different Nav channel subtypes. The selectivity of the compound is critical, as non-selective blockade of other channels, such as Nav1.5 in the heart, can lead to severe adverse effects.

Below is a conceptual signaling pathway illustrating the role of Nav1.8 in inflammatory pain and the site of action for A-803467.

References

- 1. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-800141, a Selective Nav1.8 Sodium Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the activity of A-800141, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8. The protocols detailed below are designed for in vitro and in vivo assessment of this compound's pharmacological effects, primarily focusing on its potential as an analgesic agent.

Introduction

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in the peripheral nervous system, specifically in nociceptive primary sensory neurons of the dorsal root ganglia (DRG).[1] This restricted expression pattern makes Nav1.8 an attractive therapeutic target for the treatment of pain, as a selective inhibitor is expected to have a favorable side-effect profile, minimizing effects on the central nervous system and cardiac function.[2] this compound is a selective inhibitor of Nav1.8 and is under investigation for its analgesic properties in various pain models.

Mechanism of Action

This compound selectively binds to the Nav1.8 sodium channel, inhibiting the influx of sodium ions that is necessary for the depolarization phase of the action potential. By blocking Nav1.8 channels in nociceptive neurons, this compound is hypothesized to reduce the excitability of these neurons and thereby decrease the transmission of pain signals from the periphery to the central nervous system.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent and selective Nav1.8 inhibitor with a pharmacological profile similar to this compound.

Table 1: In Vitro Electrophysiological Activity

| Parameter | Cell Type | Value |

| IC50 (Nav1.8) | Human Nav1.8 expressing HEK-293 cells | ~8 nM |

| IC50 (Nav1.8) | Rat Dorsal Root Ganglion (DRG) neurons (TTX-R current) | ~140 nM |

| Selectivity | >100-fold selective over human Nav1.2, Nav1.3, Nav1.5, and Nav1.7 | >1 μM |

Table 2: In Vivo Analgesic Efficacy

| Pain Model | Species | Route of Administration | Effective Dose Range |

| Formalin Test (Phase 2) | Rat | Oral (p.o.) | 10 - 100 mg/kg |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 30 - 100 mg/kg |

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on Nav1.8 currents in their native environment.

Materials:

-

This compound stock solution (in DMSO)

-

Dorsal Root Ganglia (DRG) harvested from rats

-

Cell culture reagents

-

External and internal recording solutions

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

Protocol:

-

DRG Neuron Culture:

-

Isolate DRGs from adult rats and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).

-

Plate the neurons on poly-D-lysine/laminin-coated glass coverslips and culture for 24-48 hours.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.

-

Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm, as these are likely nociceptors).

-

In voltage-clamp mode, hold the neuron at a holding potential of -80 mV to inactivate most tetrodotoxin-sensitive (TTX-S) sodium channels.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents. The slowly inactivating, tetrodotoxin-resistant (TTX-R) current is predominantly carried by Nav1.8 channels.

-

-

Compound Application and Data Analysis:

-

After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing this compound at various concentrations.

-

Record the sodium currents in the presence of the compound.

-

To assess the effect on action potential firing, switch to current-clamp mode. Inject depolarizing current steps to elicit action potentials before and after the application of this compound.

-

Analyze the data to determine the IC50 of this compound on the Nav1.8 current and its effect on action potential threshold, frequency, and amplitude.

-

In Vivo Formalin Test for Inflammatory Pain

This model assesses the analgesic efficacy of this compound in a model of acute inflammatory pain. The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes). Nav1.8 inhibitors are expected to be more effective in the second phase.

Materials:

-

This compound formulation for oral administration

-

Adult male Sprague-Dawley rats (200-250 g)

-

5% formalin solution

-

Observation chambers with a clear floor

Protocol:

-

Acclimatization: Acclimate the rats to the testing environment for at least 30 minutes before the experiment.

-

Compound Administration: Administer this compound or vehicle orally at the desired doses (e.g., 10, 30, 100 mg/kg) 60 minutes before the formalin injection.

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after the injection, place the rat in the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw for 60 minutes.

-

Data Analysis: Analyze the data by separating the observation period into the early phase (0-5 minutes) and the late phase (15-60 minutes). Compare the nociceptive behaviors in the this compound-treated groups to the vehicle-treated group.

In Vivo Chronic Constriction Injury (CCI) Model for Neuropathic Pain

This surgical model induces a peripheral nerve injury that results in chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

Materials:

-

This compound formulation for oral administration

-

Adult male Sprague-Dawley rats (200-250 g)

-

Surgical instruments

-

4-0 chromic gut sutures

-

Von Frey filaments for assessing mechanical allodynia

-

Plantar test apparatus for assessing thermal hyperalgesia

Protocol:

-

CCI Surgery:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should constrict the nerve without arresting blood flow.[3][4]

-

Close the incision with sutures.

-

-

Post-operative Care and Pain Assessment:

-

Allow the animals to recover for 7 days.

-

Measure baseline mechanical allodynia using von Frey filaments and thermal hyperalgesia using a plantar test apparatus before starting the treatment.

-

-

Compound Administration and Behavioral Testing:

-

Administer this compound or vehicle orally daily for a predetermined period (e.g., 14 days).

-

Assess mechanical allodynia and thermal hyperalgesia at regular intervals after compound administration.

-

-

Data Analysis: Compare the paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) in the this compound-treated groups to the vehicle-treated group over the course of the treatment period.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling in Nociception

The following diagram illustrates the role of Nav1.8 in the nociceptive signaling pathway.

Caption: Role of Nav1.8 in the nociceptive signaling pathway.

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

Caption: Preclinical experimental workflow for this compound.

References

- 1. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Application Notes and Protocols for In Vivo Administration of A-800141

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of A-800141, a potent and selective inhibitor of Methionine Aminopeptidase 2 (MetAP2). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of MetAP2, an enzyme implicated in angiogenesis and cell proliferation. Inhibition of MetAP2 has been shown to have anti-angiogenic and anti-tumor effects, making this compound a compound of interest for cancer therapy. In vivo studies are crucial for evaluating its efficacy and pharmacokinetic profile.

Mechanism of Action

This compound selectively inhibits MetAP2, which is responsible for the cleavage of the N-terminal methionine from newly synthesized proteins. By inhibiting this enzyme, this compound disrupts processes that are vital for endothelial and tumor cell growth, leading to an anti-angiogenic and cytostatic effect on tumors.

In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. The data below summarizes the reported efficacy.

Table 1: Summary of this compound In Vivo Efficacy in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Dosage and Administration | Treatment Outcome |

| Neuroblastoma | CHP-134 | SCID Mice | 150 mg/kg/day, p.o. (twice daily) | 70% tumor growth inhibition. |

| Prostate Carcinoma | PC-3 | SCID Mice | 150 mg/kg/day, p.o. (twice daily) | Significant inhibition of tumor growth. |

| B-cell Lymphoma | SuDHL4 | SCID Beige Mice | 150 mg/kg/day, p.o. (twice daily) | Significant inhibition of tumor growth. |

| Colon Carcinoma | HCT-116 | SCID Mice | 150 mg/kg/day, p.o. (twice daily) | Significant inhibition of tumor growth. |

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a mouse xenograft model.

Animal Model

-

Species: Mouse (e.g., SCID, Nude)

-

Age/Weight: 6-8 weeks old, 20-25 g

-

Housing: Standard pathogen-free conditions with ad libitum access to food and water.

Tumor Cell Implantation

-

Cell Culture: Culture the desired human cancer cell line (e.g., HCT-116) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

This compound Formulation and Administration

-

Formulation (Vehicle): While the specific vehicle for this compound is not explicitly detailed in the reviewed literature, a common vehicle for oral administration of small molecules in preclinical studies is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to perform vehicle optimization studies.

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 150 mg/kg).

-

Prepare a stock solution of this compound in the chosen vehicle. For a 150 mg/kg dose in a 10 mL/kg dosing volume, the concentration would be 15 mg/mL.

-

Ensure the final formulation is a homogenous suspension or a clear solution.

-

-

Administration:

-

Administer this compound orally (p.o.) via gavage.

-

The typical administration volume for mice is 5-10 mL/kg of body weight.

-

For a twice-daily administration schedule, doses should be administered approximately 12 hours apart.

-

Continue treatment for the duration of the study as determined by the experimental design.

-

Efficacy and Toxicity Assessment

-

Tumor Volume: Continue to measure tumor volume throughout the study.

-

Body Weight: Monitor the body weight of the animals as an indicator of toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Safety and Handling

This compound is a research compound. Standard laboratory safety procedures should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

Disclaimer: This document is intended for informational purposes only. Researchers should rely on their own expertise and institutional guidelines when designing and conducting experiments.

Application Notes and Protocols for A-800141

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-800141 is a potent and selective, orally active inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] With an IC50 value of 12 nM for MetAP2, it demonstrates significantly weaker activity against MetAP1 (IC50: 36 μM), highlighting its selectivity.[1][2] This compound has garnered interest in the scientific community for its antiangiogenic and anticancer properties, which have been observed in various xenograft tumor models. The inhibition of MetAP2 by this compound disrupts the post-translational modification of nascent proteins, a critical process for cell proliferation and angiogenesis, making it a valuable tool for research in oncology and related fields.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C19H25N3O4 | |

| Molecular Weight | 359.42 g/mol | |

| CAS Number | 681245-85-2 | |

| Appearance | Solid | |

| IC50 (MetAP2) | 12 nM | |

| IC50 (MetAP1) | 36 μM |

Solubility

Quantitative data on the solubility of this compound in common laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the available solubility information.

| Solvent | Solubility | Notes |

| DMSO | ≥ 106 mg/mL (≥ 294.9 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |

| Ethanol | ~25 mg/mL | |

| Water | Insoluble |

It is always recommended to perform a small-scale solubility test before preparing large quantities of stock solutions.

Preparation of this compound

As of the latest available information, a detailed, publicly accessible, step-by-step synthesis protocol for this compound is not available in the scientific literature or patent databases. For research purposes, this compound is typically procured from commercial chemical suppliers.

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Determine the Desired Concentration and Volume: Calculate the required mass of this compound based on the desired stock concentration (e.g., 10 mM, 50 mM) and final volume.

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -20°C or -80°C for long-term stability.

-

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solutions.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of MetAP2. This enzyme is responsible for the cleavage of the N-terminal methionine from nascent polypeptides, a crucial step in protein maturation and function. The inhibition of MetAP2 by this compound leads to a cascade of downstream effects that ultimately result in the suppression of angiogenesis and tumor cell proliferation.

The binding of this compound to MetAP2 disrupts its catalytic activity, leading to the inhibition of several key signaling pathways, including:

-

G protein signaling

-

SRC signaling

-

ARF signaling

Furthermore, the inhibition of MetAP2 has been shown to protect the Retinoblastoma protein (Rb) and eukaryotic initiation factor 2 (eIF2) from phosphorylation. This stabilization of Rb and eIF2 contributes to cell cycle arrest and the inhibition of protein synthesis, respectively.

Signaling Pathway of this compound (MetAP2 Inhibition)

Caption: this compound inhibits MetAP2, affecting multiple signaling pathways.

References

A-800141: Application in Rodent Models

A-80014epplication Notes and Protocols for A-800141 are currently limited to its use in preclinical cancer research, as no published data exists for its application in rodent pain models.

Based on available literature, this compound is identified as a MetAP2 (methionine aminopeptidase 2) inhibitor. Its utility has been explored in the context of oncology, specifically in mouse xenograft models of human cancers.

Dosage Information in Rodent Cancer Models

The quantitative data available for this compound dosage in rodent models is summarized below. It is crucial to note that these dosages have been established for anti-tumor efficacy studies and not for analgesia.

| Parameter | Details | Reference |

| Compound | This compound | [1] |

| Animal Model | Mouse xenograft model of neuroblastoma | [1] |

| Dosage | 150 mg/kg/day | [1] |

| Administration Route | Oral gavage (twice-daily) | [1] |

| Observed Effect | 70% tumor growth inhibition | [1] |

| Toxicity | Well tolerated without overt toxicity |

Experimental Protocols

While a detailed protocol for pain studies cannot be provided due to the lack of data, the following outlines a general methodology for the administration of this compound in a rodent cancer model based on the available information.

Protocol: Evaluation of this compound Anti-Tumor Efficacy in a Mouse Xenograft Model

1. Animal Model:

-

Female SCID-beige mice are utilized for the study.

-

Human cancer cells (e.g., neuroblastoma cell line) are implanted to establish tumors.

2. Formulation and Dosing:

-

This compound is prepared for oral administration. The specific vehicle for solubilization or suspension should be determined based on the compound's properties.

-

The cited effective dose is 150 mg/kg/day.

-

This total daily dose is administered via oral gavage in two divided doses.

3. Study Procedure:

-

Once tumors reach a predetermined size, animals are randomized into control and treatment groups.

-

The treatment group receives this compound as described above. The control group receives the vehicle alone.

-

Tumor growth is monitored regularly using calipers.

-

Animal well-being is monitored daily for any signs of toxicity.

4. Endpoint:

-

The study is concluded when tumors in the control group reach a specified size or after a predetermined duration.

-

Tumor growth inhibition is calculated as the primary efficacy endpoint.

Signaling Pathway

The mechanism of action of this compound as a MetAP2 inhibitor suggests its involvement in the angiogenesis pathway. MetAP2 is a key enzyme in the process of new blood vessel formation, which is critical for tumor growth.

Caption: this compound inhibits MetAP2, disrupting angiogenesis and subsequent tumor growth.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a compound like this compound in a preclinical cancer model.

Caption: A generalized workflow for assessing the anti-tumor efficacy of this compound in vivo.

References

Application Notes and Protocols for A-800141 in Electrophysiology Assays

For the attention of: Researchers, scientists, and drug development professionals.

Introduction